2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a bromine atom, an indoline moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indoline moiety: This can be achieved through the cyclization of an appropriate precursor.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Amidation: The final step involves forming the benzamide linkage, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indoline or thiophene rings.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide moiety.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, compounds with indoline and thiophene rings are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential as anti-cancer agents, anti-inflammatory drugs, or other therapeutic applications.
Industry
In industry, these compounds could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide might interact with proteins or nucleic acids, modulating their function through binding interactions. The indoline and thiophene rings could facilitate binding through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the thiophene ring.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom.
2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of both the indoline and thiophene rings, along with the bromine atom, makes 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide unique. These features could confer specific biological activities or chemical reactivity that are not present in similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUAFRKMXARAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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